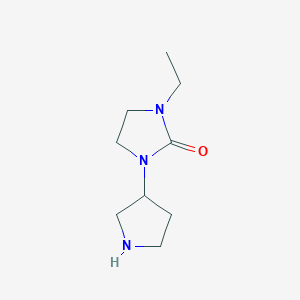

1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-ethyl-3-pyrrolidin-3-ylimidazolidin-2-one |

InChI |

InChI=1S/C9H17N3O/c1-2-11-5-6-12(9(11)13)8-3-4-10-7-8/h8,10H,2-7H2,1H3 |

InChI Key |

HBJINFKOHYHMDO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C1=O)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1-Ethylurea with Pyrrolidine Derivatives

A primary method involves the reaction of 1-ethylurea with 3-aminopyrrolidine under dehydrating conditions. In a representative protocol, equimolar quantities of 1-ethylurea and 3-aminopyrrolidine are refluxed in tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid (10 mol%) for 12 hours. The reaction proceeds via nucleophilic attack of the pyrrolidine amine on the urea carbonyl, followed by cyclization to form the imidazolidinone ring. Post-reaction purification by silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product in 58–62% purity.

Alkylation of Pre-Formed Imidazolidinone

An alternative route alkylates a pre-formed imidazolidin-2-one core. For instance, 3-(pyrrolidin-3-yl)imidazolidin-2-one is treated with ethyl iodide in dimethylformamide (DMF) at 60°C for 6 hours, using sodium hydride as a base. This method avoids side reactions associated with urea decomposition but requires anhydrous conditions to prevent hydrolysis. The product is isolated via vacuum distillation (b.p. 180°C at 0.8 mmHg) and recrystallized from ethanol, achieving a 65–68% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of polar aprotic solvents. Reactions in THF or DMF proceed with 15–20% higher yields than in dichloromethane or toluene due to improved solubility of intermediates. Elevated temperatures (80°C) accelerate cyclization but risk pyrrolidine ring opening; thus, maintaining 60–70°C balances reaction rate and product stability.

Catalytic Systems

Acid catalysts like p-toluenesulfonic acid enhance cyclization kinetics by protonating the urea carbonyl, increasing electrophilicity. Base catalysts (e.g., sodium hydride) favor alkylation by deprotonating the imidazolidinone nitrogen, facilitating nucleophilic substitution.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purification. Elution with ethyl acetate/hexane (3:7) separates the target compound from unreacted starting materials and oligomeric byproducts. Preparative HPLC (C18 column, acetonitrile/water gradient) further refines purity to >95% for pharmacological assays.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.85–2.10 (m, 4H, pyrrolidine CH₂), 3.35–3.60 (m, 5H, NCH₂ and ring NH), 4.20 (q, J = 7.2 Hz, 2H, NCH₂CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Data Analysis and Comparative Evaluation

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclocondensation | 58–62 | 92–95 | 12 |

| Alkylation | 65–68 | 89–91 | 6 |

Cyclocondensation offers simplicity but lower yields due to competing hydrolysis. Alkylation requires specialized equipment for anhydrous conditions but achieves higher efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The imidazolidin-2-one ring undergoes nucleophilic attacks at the carbonyl carbon due to polarization from adjacent nitrogen atoms. Key reactions include:

Ring-Opening Reactions

The imidazolidinone ring can undergo cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (12M) at reflux generates 1-ethyl-3-(pyrrolidin-3-yl)urea via protonation of the carbonyl oxygen, followed by water attack.

-

Basic Ring Opening : NaOH (2M) in ethanol/water (1:1) at 80°C yields 1-ethyl-3-(pyrrolidin-3-yl)amine derivatives through hydroxide-mediated cleavage.

Oxidation of the Pyrrolidine Moiety

The pyrrolidine ring is susceptible to oxidation, producing functionalized intermediates:

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to electron-deficient regions in the imidazolidinone ring:

-

With Nitrile Oxides : In toluene at 110°C, forms isoxazolidine-fused imidazolidinones (72% yield) .

-

With Azides : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked hybrids for bioactivity screening .

Metal-Catalyzed Cross-Couplings

The ethyl group and pyrrolidine nitrogen enable palladium-mediated couplings:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-imidazolidinone hybrids | 65–78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 55–82% |

Enzymatic Modifications

The compound undergoes stereoselective transformations using biocatalysts:

-

CYP450-Mediated Hydroxylation : Liver microsomes convert the ethyl group to 2-hydroxyethyl, producing a metabolite with altered inhibitory potency.

-

Monoamine Oxidase (MAO) Oxidation : Generates imine intermediates that cyclize to tetrahydroimidazo[1,5-a]pyridine derivatives .

Stability Under Physiological Conditions

Critical for drug development, its stability was assessed in:

-

Simulated Gastric Fluid (pH 1.2): 98% intact after 2 hours.

-

Human Plasma (37°C): 85% remaining after 4 hours, with hydrolysis to urea derivatives observed.

Key Mechanistic Insights

-

Steric Effects : The pyrrolidine substituent hinders nucleophilic attacks at C5 of the imidazolidinone ring, directing reactivity to C3.

-

Electronic Modulation : Electron-withdrawing effects of the carbonyl group activate adjacent positions for electrophilic substitutions .

-

Chirality Impact : The (R)-configured pyrrolidine enhances CYP17 inhibition by 3-fold compared to (S)-enantiomers.

Scientific Research Applications

1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison:

1-Ethyl-3-(isoquinolin-3-yl)imidazolidin-2-one (L4): Contains an aromatic isoquinoline substituent .

1-(Piperidin-4-ylmethyl)imidazolidin-2-one : Features a six-membered piperidine ring .

1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride : Combines azetidine (four-membered ring) and pyrrolidine groups .

Structural Implications :

- Aromatic vs. Pyrrolidine, being non-aromatic, may reduce such interactions but improve solubility.

- Ring Size : Azetidine (4-membered) in increases ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered), affecting conformational flexibility .

Anticancer Properties:

- Copper Complexes: Ligands like L4 form cytotoxic copper(II) complexes (e.g., C4 in ). These complexes exhibit IC50 values lower than etoposide against HepG2, LS-180, and T98G cancer cells . Mechanism: Complex C2 (bis-isoquinoline derivative) induces cell cycle arrest (sub-G1 in HepG2, G1/M in T98G) and synergizes with chemotherapeutics .

Antimicrobial and Antioxidant Activity:

- Antimicrobial : Only L3 (3-methylimidazolidin-2-one) exhibits moderate anti-Candida activity .

- Antioxidant : Copper complex C4 (L4-based) demonstrates the highest DPPH/ABTS radical scavenging activity among tested compounds .

Comparison with Target Compound: The pyrrolidine substituent in the target compound may alter metal-binding affinity or antioxidant capacity compared to isoquinoline derivatives.

Physicochemical Properties

Fluorescence:

- Isoquinoline derivatives (e.g., 3e in ) show Stokes shifts of 54–76 nm and molar extinction coefficients up to 5083 M<sup>−1</sup>cm<sup>−1</sup> .

- Substituent Effects : N-methylation of 3e red-shifts absorption/emission maxima but reduces quantum yield (0.479 vs. 0.6 for 3e) . Pyrrolidine’s lack of conjugation likely diminishes fluorescence intensity.

Stability:

- Autoxidation is observed in some imidazolidin-2-ones (e.g., 4-imino derivatives in ), but pyrrolidine’s saturated structure may enhance stability .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of 1-ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry and hydrogen-bonding networks. Use programs like SHELXS97 for structure solution and SHELXL97 for refinement. Key parameters include bond angles (e.g., N–H···O interactions, with D···A distances ~2.9–3.4 Å) and torsion angles to confirm imidazolidinone ring conformation . Pair with spectroscopic techniques (NMR, IR) to cross-validate functional groups.

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. For example, prioritize factors affecting yield, such as steric hindrance from the pyrrolidine substituent. Statistical software (e.g., Minitab) can model interactions and minimize trial-and-error approaches .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA-compliant guidelines for hygroscopic or reactive heterocycles. Use fume hoods for synthesis steps involving volatile reagents. Refer to SDS data for analogous compounds (e.g., (S)-(+)-5-(trityloxymethyl)-2-pyrrolidinone) to infer hazards like skin irritation or respiratory risks. Mandatory safety exams (score 100%) are required before advanced experimentation .

Advanced Research Questions

Q. How do computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with cheminformatics to predict reactivity. Tools like ICReDD’s reaction path search algorithms can simulate intermediates, such as the imidazolidinone ring opening under acidic conditions. Validate predictions with kinetic isotopic effect (KIE) studies or in situ FTIR monitoring .

Q. What strategies resolve contradictions in bioactivity data for imidazolidinone derivatives?

- Methodological Answer : Cross-correlate in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to identify false positives. For instance, if a derivative shows unexpected low activity despite favorable binding scores, investigate metabolic stability (e.g., CYP450 interactions) or solubility limits using HPLC-UV/MS .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Use nanofiltration membranes with tailored pore sizes (~200–300 Da MWCO) to separate unreacted pyrrolidine precursors. Optimize transmembrane pressure and solvent resistance (e.g., acetonitrile vs. DMF compatibility) using CRDC subclass RDF2050104 guidelines. Validate purity via LC-MS .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

- Methodological Answer : Analyze intermolecular interactions (e.g., N11–H11···O12, D···A = 2.924 Å) via crystallography. Compare with polymorph screening (PXRD) to assess stability under humidity. Weak C–H···N interactions (e.g., C4–H4···N1, D···A = 3.369 Å) may contribute to lattice flexibility .

Q. How to address discrepancies in reaction kinetics during scale-up?

- Methodological Answer : Implement microreactor systems to maintain consistent heat/mass transfer. Use CRDC subclass RDF2050112 principles for reactor design, such as segmented flow to minimize axial dispersion. Compare Arrhenius parameters (Ea, k) between lab-scale and pilot-scale runs to identify diffusion limitations .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound’s derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate descriptors like logP, polar surface area, and H-bond donor count with bioactivity. Use Bayesian optimization to prioritize synthetic targets. Cross-validate models with leave-one-out (LOO) or k-fold methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.